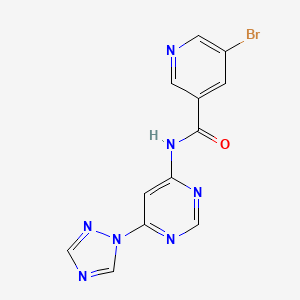
5-(4-chlorophenyl)-1H-indole
Vue d'ensemble
Description
5-(4-chlorophenyl)-1H-indole, also known as 4-Cl-indole, is a synthetic compound that belongs to the indole family of organic compounds. It has gained attention in scientific research due to its potential use in a variety of applications, including drug discovery, as well as its unique biochemical and physiological effects.
Applications De Recherche Scientifique
Novel Indole Derivatives and Their Applications
- Synthesis and Structural Analysis : Indole derivatives exhibit diverse applications across various fields. A study involving novel indole-based derivatives, including variants of 5-(4-chlorophenyl)-1H-indole, demonstrates their use in spectroscopic and density functional theory (DFT) studies. These derivatives are valuable for understanding molecular structures, bond angles, lengths, and nonlinear optical (NLO) properties, which are crucial for high-tech applications (Tariq et al., 2020).
Potential in Medicinal Chemistry
- Synthesis and Biological Evaluation : Indole derivatives, including those similar to this compound, have shown potential in medicinal chemistry, possessing anti-oxidant, anti-HIV, and anti-cancer activities. Their synthesis and characterization reveal their importance in pharmaceuticals and agrochemicals, indicating a broad scope of application (Al-Ostoot et al., 2019).
Applications in Chemical and Biological Studies
- Structural and Electronic Studies : Research on compounds like this compound focuses on their molecular structure, electronic, chemical, and spectroscopic properties. These studies aid in understanding molecular interactions and are critical in materials science and chemistry (Pathade et al., 2020).
Therapeutic Potential
- Anti-Cancer and Anti-Inflammatory Properties : Certain indole derivatives exhibit significant anti-cancer and anti-inflammatory properties. Studies on analogs of this compound demonstrate their effectiveness in inhibiting cancer cell growth and their interaction with biological targets like DNA gyrase, making them valuable in therapeutic research (Khalilullah et al., 2022).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCFPBZUXYWGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013984.png)
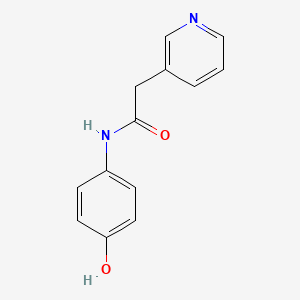



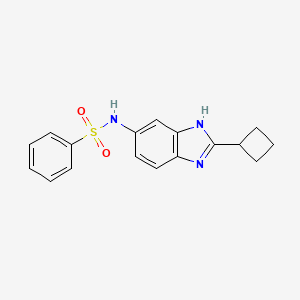
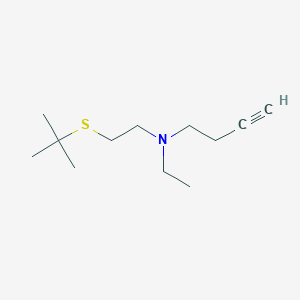
![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)
![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)

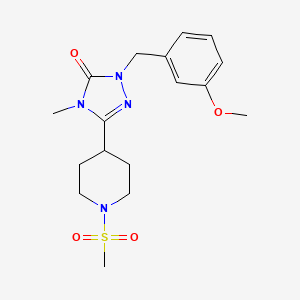
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)
